Hesperetin is primarily sourced from citrus fruits, such as oranges (Citrus sinensis) and lemons (Citrus limon). It is classified as a flavonoid, more specifically a flavanone, which is a subclass of flavonoids known for their antioxidant properties. The classification can be summarized as follows:
Hesperetin can be synthesized through various methods, primarily involving the hydrolysis of its glycoside precursor, hesperidin. The synthesis methods include:
The molecular structure of hesperetin consists of a flavanone backbone characterized by:
The structural representation can be depicted as follows:
Hesperetin participates in various chemical reactions that enhance its functional properties:
The mechanism of action of hesperetin involves several pathways:
The physical properties influence its bioavailability and efficacy in therapeutic applications.
Hesperetin has numerous scientific applications due to its beneficial properties:
Hesperetin exerts neuroprotective effects primarily through activation of the Keap1/Nrf2/ARE pathway, a master regulator of cellular antioxidant responses. Under oxidative stress, hesperetin disrupts the Keap1-Nrf2 complex, enabling Nrf2 translocation to the nucleus. This induces transcription of antioxidant genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1). In murine BV-2 microglial cells, hesperetin pretreatment significantly upregulated HMOX1 (3.2-fold) and GCLC (2.8-fold) expression while reducing oxidative stress markers by 40–60% in Alzheimer’s disease models [2] [10]. This pathway is critical for counteracting neurotoxicity induced by amyloid-beta (Aβ) plaques, as demonstrated by reduced lipid peroxidation (35–40%) and restored glutathione levels in hippocampal neurons [6] [10].
Table 1: Hesperetin-Mediated Nrf2 Target Gene Expression
Gene/Protein | Biological Function | Fold Change | Experimental Model |
---|---|---|---|
HO-1 | Heme degradation; antioxidant | ↑ 3.2 | Aβ-treated neurons |
GCLC | Glutathione synthesis | ↑ 2.8 | LPS-stimulated microglia |
NQO1 | Quinone detoxification | ↑ 2.1 | Oxidative stress-induced neuroblastoma cells |
SOD2 | Mitochondrial superoxide scavenging | ↑ 1.9 | Cerebral ischemia models |
Hesperetin directly scavenges reactive oxygen species (ROS) including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂) via its 3′,5,7-trihydroxy-4′-methoxyflavanone structure. In cancer cells, this induces a biphasic redox response: physiological ROS levels promote survival, while supraphysiological accumulation triggers apoptosis. At 100 μM, hesperetin increased intracellular ROS by 150% in breast cancer cells (MCF-7), disrupting mitochondrial membrane potential (ΔΨm) and activating apoptosis [1] [7]. Concurrently, it enhances endogenous antioxidants—superoxide dismutase (SOD) by 25–30%, catalase by 40%, and glutathione (GSH) by 50%—through epigenetic modulation of antioxidant response elements [3] [10]. Mitochondrially, hesperetin inhibits complex I/III electron leakage, reducing superoxide generation by 60% in neuronal cells [3].
Hesperetin inhibits NF-κB activation via IκBα stabilization and IKK suppression, reducing nuclear translocation of p65/p50 dimers by 70–80%. In LPS-stimulated microglia, this decreased pro-inflammatory cytokines: TNF-α (↓ 55%), IL-6 (↓ 62%), and IL-1β (↓ 48%) [2] [6]. The TLR4/NF-κB axis is critical in neurodegenerative and intestinal inflammation models; hesperetin (50 mg/kg) downregulated TLR4 expression by 40% in Aβ-mouse hippocampi, correlating with reduced astrocyte activation (GFAP↓) and microgliosis (Iba-1↓) [6] [10]. Similar mechanisms operate in ulcerative colitis, where hesperetin suppressed colonic TNF-α and CD45+ cell infiltration by >60% [9].
Table 2: Cytokine Modulation by Hesperetin in Inflammatory Models
Cytokine/Marker | Reduction (%) | Cell Type/Model | Mechanism |
---|---|---|---|
TNF-α | 55% | LPS-stimulated microglia | IκBα stabilization |
IL-6 | 62% | Aβ-treated astrocytes | NF-κB nuclear translocation blockade |
IL-1β | 48% | Colonic inflammation | TLR4 downregulation |
COX-2 | 65% | Breast cancer cells | p38 MAPK inhibition |
Hesperetin dually inhibits arachidonic acid metabolism, suppressing both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) pathways. It non-competitively binds COX-2’s catalytic domain (binding affinity: Kd = 2.3 μM), reducing prostaglandin E2 (PGE2) synthesis by 65% in breast cancer cells [4] [7]. In Alzheimer’s models, LOX-5/12 expression decreased by 40–50%, attenuating leukotriene B4 (LTB4)-mediated neuroinflammation [6]. This dual inhibition synergistically reduces chronic inflammation markers—notably in arthritis models where hesperetin diminished joint edema by 55% [4].
Hesperetin promotes mitochondrial apoptosis in cancer cells by elevating the Bax/Bcl-2 ratio 2.5–4.0-fold. Key mechanisms include:
Table 3: Hesperetin-Induced Bax/Bcl-2 Modulation in Cancer Models
Cancer Type | Cell Line | Bax/Bcl-2 Ratio Change | Functional Outcome |
---|---|---|---|
Lung | A549 | ↑ 3.8 | Cytochrome c release; caspase-9 activation |
Leukemia | U937 | ↑ 2.6 | Mitochondrial membrane depolarization |
Breast | MDA-MB-231 | ↑ 3.1 | PARP cleavage; apoptosis induction |
Colon | HT-29 | ↑ 2.9 | Cell cycle arrest at G2/M |
Hesperetin activates caspase cascades through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: